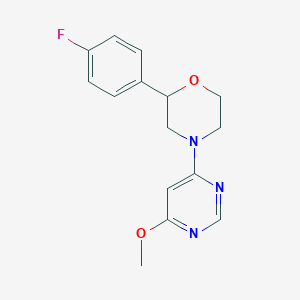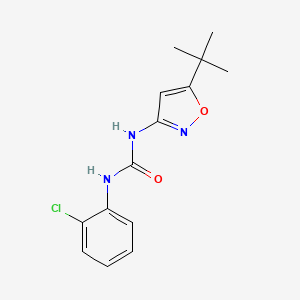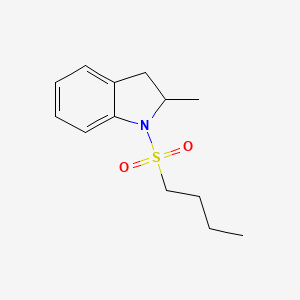
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine, also known as FLPM, is a chemical compound that has gained significant attention in recent years due to its potential pharmacological applications. FLPM belongs to the class of morpholine derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus by disrupting fungal cell membrane integrity. Additionally, this compound has been found to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under normal laboratory conditions. This compound has also been found to have low toxicity levels in vitro. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other anticancer agents to determine if it has synergistic effects. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential use as a neuroprotective agent.
Synthesemethoden
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can be synthesized using a simple two-step process. The first step involves the reaction of 4-fluoroaniline and 6-methoxypyrimidine-4-carboxylic acid to form 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)aniline. In the second step, 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)aniline is reacted with morpholine in the presence of a catalyst to form this compound. The yield of this compound obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential pharmacological applications. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCFHXKBHUCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

